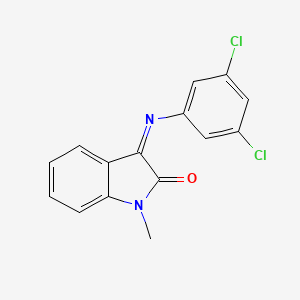3-((3,5-Dichlorophenyl)imino)-1-methylindolin-2-one
CAS No.: 454178-57-5
Cat. No.: VC4227229
Molecular Formula: C15H10Cl2N2O
Molecular Weight: 305.16
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 454178-57-5 |
|---|---|
| Molecular Formula | C15H10Cl2N2O |
| Molecular Weight | 305.16 |
| IUPAC Name | 3-(3,5-dichlorophenyl)imino-1-methylindol-2-one |
| Standard InChI | InChI=1S/C15H10Cl2N2O/c1-19-13-5-3-2-4-12(13)14(15(19)20)18-11-7-9(16)6-10(17)8-11/h2-8H,1H3 |
| Standard InChI Key | YWXVLIMRXPAHNA-JXAWBTAJSA-N |
| SMILES | CN1C2=CC=CC=C2C(=NC3=CC(=CC(=C3)Cl)Cl)C1=O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a 1-methylindolin-2-one scaffold substituted at the C3 position with a (3,5-dichlorophenyl)imino group. The molecular formula is C₁₅H₁₀Cl₂N₂O, with a molar mass of 305.16 g/mol . Key structural attributes include:
-
Spiro-conjugation: The imino group (-N=) at C3 creates a conjugated system with the indolinone core, influencing electronic properties.
-
Chlorine substituents: The 3,5-dichlorophenyl group enhances lipophilicity and may modulate biological interactions through halogen bonding .
Physicochemical Properties
Predicted properties include:
Synthetic Methodologies
General Synthesis
The compound is typically synthesized via nucleophilic aromatic substitution (SNAr) or condensation reactions. A representative route involves:
-
Starting Material: 1-Methylindolin-2-one is activated at the C3 carbonyl group.
-
Imine Formation: Reaction with 3,5-dichloroaniline under basic conditions (e.g., KOH/MeOH) to form the Schiff base .
Table 1: Synthetic Conditions for Analogous Compounds
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Carbonyl Activation | NaOEt, morpholine, reflux | 85% | |
| SNAr with Aniline | KOH/MeOH, reflux, 12 h | 62–80% |
In a protocol analogous to compound 1k (E)-3-((2,5-dichlorophenyl)imino)-1-methylindolin-2-one , the target molecule is purified via flash chromatography (petroleum ether:ethyl acetate = 4:1) and isolated as a yellow solid.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
Key IR absorptions (KBr, cm⁻¹):
Nuclear Magnetic Resonance (NMR)
-
δ 3.27 ppm (s, 3H): Methyl group at N1.
-
δ 6.52–7.37 ppm (m, 4H): Aromatic protons from dichlorophenyl and indole.
-
No exchangeable protons: Confirms complete iminization.
-
δ 167.5 ppm: Indolinone carbonyl.
-
δ 126–134 ppm: Aromatic carbons with deshielding at C3' and C5' due to chlorine.
Mass Spectrometry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume